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Gaudichaudianic acid, (-rac)

Cat. No.: B1259030
M. Wt: 340.5 g/mol
InChI Key: TXHBNVYFCZMCPB-UHFFFAOYSA-N
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Description

Significance of Natural Products in Chemical Biology and Drug Discovery

Natural products, derived from sources such as plants, microorganisms, and animals, have historically been a cornerstone of drug discovery and have played a pivotal role in the advancement of modern medicine. hilarispublisher.comnih.gov Their inherent chemical diversity and biological activities provide a rich resource for identifying novel therapeutic agents. tandfonline.comnih.gov Compounds from nature have evolved through natural selection, often resulting in unique and complex chemical structures with optimal interactions with biological macromolecules. nih.gov This makes them an essential source for new drug discovery and for studying biological processes. nih.govresearchgate.net

Many successful drugs, including the anticancer agent paclitaxel (B517696) and the antimalarial drug artemisinin, have originated from natural products. nih.govscirp.org The rise of challenges like antimicrobial resistance has led to a renewed interest in natural products as a source of new antibiotics. tandfonline.com Furthermore, natural compounds are instrumental in managing chronic conditions, with substances like curcumin (B1669340) being studied for their anti-inflammatory and antioxidant properties. tandfonline.com The vast structural diversity of natural products offers a significant advantage in drug discovery, providing chemical scaffolds that are often absent in synthetic compound libraries. scirp.org

The Piperaceae Family as a Source of Bioactive Metabolites

The Piperaceae family, comprising over 10 genera and more than 1500 species, is a significant source of bioactive secondary metabolites. mdpi.com These plants are widely distributed in tropical and subtropical regions and have a long history of use in traditional medicine. mdpi.comresearchgate.net Phytochemical investigations of the Piper genus have revealed a wide array of bioactive compounds, including alkaloids, amides, flavonoids, chromenes, and terpenoids. researchgate.netscielo.org.co

Many of these isolated metabolites have demonstrated a range of biological activities, such as antifungal, antioxidant, anti-inflammatory, and antimicrobial properties. mdpi.com The unique chemical constituents of the Piperaceae family, such as amide alkaloids, make it a valuable resource for drug discovery. mdpi.com Species within this family, like Piper gaudichaudianum, are known to produce specific bioactive compounds that are the focus of scientific research. usp.br

Overview of Chromene and Benzopyran Natural Products

Chromenes, also known as benzopyrans, are a class of oxygen-containing heterocyclic compounds commonly found in nature. wisdomlib.orgijbpas.com This structural motif is a "privileged structure" present in many bioactive natural products, including flavonoids, tocopherols (B72186) (vitamin E), and cannabinoids. benthamscience.comscielo.br The benzopyran ring system is a key feature in both natural and synthetic compounds that exhibit a wide range of pharmacological activities. ijbpas.com

Natural and synthetic chromene derivatives have been shown to possess anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. benthamdirect.comresearchgate.netbenthamdirect.com The lipophilic nature of the benzopyran structure is thought to facilitate its passage across cell membranes, contributing to its biological activity. researchgate.net Research into chromene derivatives continues to be an active area in medicinal chemistry due to their therapeutic potential. ekb.egfrontiersin.org

Introduction to Gaudichaudianic Acid, (-rac) as a Research Focus

Gaudichaudianic acid is a prenylated benzopyran (a type of chromene) that is a major chemical constituent of Piper gaudichaudianum. usp.brscielo.brresearchgate.net A notable characteristic of this natural product is that it occurs as a racemic mixture, meaning it is composed of equal amounts of its two enantiomers, (+) and (-). usp.brresearchgate.net This racemic nature is of significant interest in phytochemical and biosynthetic studies. usp.br

Research has focused on understanding the biosynthesis of gaudichaudianic acid within P. gaudichaudianum. usp.brscielo.br Studies have shown that its precursor, p-hydroxybenzoic acid, is derived from the shikimate pathway. usp.br Furthermore, gaudichaudianic acid has been identified as a potent trypanocidal compound, active against Trypanosoma cruzi, the parasite that causes Chagas disease. scielo.brresearchgate.net Interestingly, biological activity studies on the separated enantiomers revealed that the (+)-enantiomer is more active than the (-)-enantiomer, and a synergistic effect is observed with the racemic mixture, making it the most active form. researchgate.net

Chemical and Research Data

Table 1: Chemical Properties of Gaudichaudianic Acid
PropertyValue
Chemical FormulaC21H28O4
Molecular Weight344.45 g/mol
ClassPrenylated Benzopyran (Chromene)
Natural SourcePiper gaudichaudianum
ChiralityOccurs as a racemic mixture (+/-)
Table 2: Key Research Findings on Gaudichaudianic Acid
Research AreaFindingCitation
BiosynthesisBiosynthesized from p-hydroxybenzoic acid via the shikimate pathway. usp.br
Natural OccurrenceFound as a racemic mixture in Piper gaudichaudianum. scielo.brresearchgate.net
Biological ActivityPotent trypanocidal activity against Trypanosoma cruzi. researchgate.netresearchgate.net
Enantiomer ActivityThe (+)-enantiomer is more active than the (-)-enantiomer, with the racemic mixture showing the highest activity due to a synergistic effect. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28O3 B1259030 Gaudichaudianic acid, (-rac)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H28O3

Molecular Weight

340.5 g/mol

IUPAC Name

2-methyl-8-(3-methylbut-2-enyl)-2-(4-methylpent-3-enyl)chromene-6-carboxylic acid

InChI

InChI=1S/C22H28O3/c1-15(2)7-6-11-22(5)12-10-18-14-19(21(23)24)13-17(20(18)25-22)9-8-16(3)4/h7-8,10,12-14H,6,9,11H2,1-5H3,(H,23,24)

InChI Key

TXHBNVYFCZMCPB-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1(C=CC2=C(O1)C(=CC(=C2)C(=O)O)CC=C(C)C)C)C

Synonyms

gaudichaudianic acid

Origin of Product

United States

Natural Occurrence and Ecological Distribution of Gaudichaudianic Acid, Rac

Plant Sources: Piper gaudichaudianum and Related Piper Species

Gaudichaudianic acid is most prominently associated with Piper gaudichaudianum Kunth, a plant species belonging to the Piperaceae family, where it is often the major secondary metabolite. usp.bracs.orgresearchgate.net Research has confirmed its presence in various parts of this plant, including the roots, stems, and leaves of adult specimens. researchgate.netnih.gov While P. gaudichaudianum is the principal source, other species within the diverse Piper genus also produce a variety of benzoic acid derivatives. acs.org For instance, studies have identified related compounds in Piper crassinervium, P. aduncum, and P. hostmannianum. acs.org

Interestingly, the biosynthesis of gaudichaudianic acid in P. gaudichaudianum follows the shikimate pathway, utilizing p-hydroxybenzoic acid as a precursor. usp.brscielo.br This is in contrast to the polyketide pathway observed for the formation of similar benzopyrans in other members of the Piperaceae family, such as Peperomia obtusifolia. usp.brscielo.br This distinction in biosynthetic origin highlights the chemical diversity within this plant family.

It is particularly noteworthy that gaudichaudianic acid naturally occurs as a racemic mixture, meaning it is composed of equal amounts of its two enantiomers, (+)-S and (-)-R. researchgate.netnih.gov This is an intriguing phenomenon from a biosynthetic perspective, as enzymatic reactions in nature are typically stereospecific and yield a single enantiomer. researchgate.net

Distribution within Plant Organs and Developmental Stages

The concentration and presence of gaudichaudianic acid within Piper gaudichaudianum are not uniform and exhibit significant variation depending on the plant's organ and its developmental stage.

In adult plants, gaudichaudianic acid is found in all major organs: the roots, stems, and leaves. researchgate.netnih.govacs.org However, this distribution is markedly different in the early stages of the plant's life. In seedlings, gaudichaudianic acid is exclusively located in the roots. researchgate.netnih.govacs.org As the plant matures, the production and accumulation of this compound expand to other parts of the plant.

Research indicates a distinct chemical shift during the ontogeny of P. gaudichaudianum. Seedlings tend to produce phenylpropanoids, such as apiol and dillapiole (B1196416). mdpi.comfapesp.br As the plant develops, the production of these phenylpropanoids is replaced by the synthesis of gaudichaudianic acid. mdpi.com This transition is time-dependent, with the occurrence of gaudichaudianic acid in the leaves being reported after 12 months of growth, becoming the predominant compound by the 15th month. scielo.br This ontogenetic variation in chemical profile suggests that different biosynthetic pathways are activated at different stages of the plant's life. mdpi.com

**Table 1: Distribution of Gaudichaudianic Acid in *Piper gaudichaudianum***

Developmental Stage Plant Organ Gaudichaudianic Acid Presence Predominant Compounds
Seedling Roots Exclusive Gaudichaudianic Acid
Stems Absent Phenylpropanoids (Apiol, Dillapiole)
Leaves Absent Phenylpropanoids (Apiol, Dillapiole)
Adult (>15 months) Roots Present Gaudichaudianic Acid
Stems Present Gaudichaudianic Acid
Leaves Present Gaudichaudianic Acid

Chemoecological Role and Plant-Biotic Interactions

The production of secondary metabolites like gaudichaudianic acid is often a plant's response to its environment, particularly in its interactions with other organisms. nih.govvandammelab.be While the specific ecological functions of gaudichaudianic acid are still under investigation, its known biological activities suggest a role in plant defense.

Gaudichaudianic acid has demonstrated potent trypanocidal activity against the Y-strain of Trypanosoma cruzi, the parasite responsible for Chagas disease. researchgate.netnih.gov This bioactivity points to a potential defensive function against pathogens. Interestingly, studies have shown a synergistic effect between the two enantiomers of gaudichaudianic acid, with the racemic mixture exhibiting greater trypanocidal activity than the individual (+)-S and (-)-R enantiomers. researchgate.netnih.gov This suggests that the natural occurrence of the racemic form may provide an enhanced defensive advantage for the plant.

Furthermore, gaudichaudianic acid and other benzoic acid derivatives from Piper species have shown fungitoxic activity against fungi like Cladosporium cladosporioides and C. sphaerospermum. acs.org This antifungal property further supports the hypothesis that gaudichaudianic acid plays a role in protecting the plant from fungal pathogens.

The change in chemical composition from phenylpropanoids in seedlings to gaudichaudianic acid in adult plants may also reflect a shift in defense strategies as the plant matures and faces different environmental pressures and herbivore threats. fapesp.br The study of such chemical variability is crucial for understanding the complex, chemically mediated interactions between plants and their biotic environment. fapesp.br

Isolation and Advanced Structural Elucidation Methodologies of Gaudichaudianic Acid, Rac

Extraction and Purification Techniques for Natural Product Isolation

Gaudichaudianic acid is a prenylated benzopyran that is a major secondary metabolite found in plants of the Piper genus, particularly Piper gaudichaudianum. researchgate.netnih.govresearchgate.netscielo.br It has also been isolated from Piper chimonantifolium and Piper cumanense. nih.govmdpi.com The isolation of gaudichaudianic acid as a racemic mixture is a multi-step process involving extraction and chromatographic purification. researchgate.netnih.gov

The initial step typically involves the extraction of the compound from the plant material. For instance, air-dried and ground leaves of Piper species can be extracted with methanol (B129727) at room temperature with sonication. aglassmire.com Another approach involves pressurized liquid extraction (PLE) of the leaves using petroleum ether as the solvent. nih.gov The optimization of PLE has been studied, with one procedure employing ground leaves, an extraction time of 10 minutes, and an extraction temperature of 85°C. nih.gov

Following extraction, the crude extract is subjected to various chromatographic techniques to purify gaudichaudianic acid. A common method involves subjecting the crude oil to preparative reversed-phase medium-pressure liquid chromatography (RP-MPLC). aglassmire.com Further purification can be achieved through successive column chromatography using different solvent systems, such as dichloromethane (B109758):ethyl acetate, hexane-acetone, and hexane-ethyl acetate. mdpi.com In one study, the dichloromethane extract from the leaves of Piper chimonantifolium was subjected to several chromatographic separation procedures to yield gaudichaudianic acid as the major compound. nih.gov

Application of Modern Spectroscopic Methods for Structural Characterization

The definitive identification and structural elucidation of gaudichaudianic acid rely on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govnih.gov These methods provide detailed information about the molecule's atomic connectivity and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Labeling Analysis

A notable application of NMR in studying gaudichaudianic acid is the use of carbon labeling analysis to investigate its biosynthesis. In one study, [¹³C]-D-glucose was used as a precursor to trace the biosynthetic pathways leading to the formation of gaudichaudianic acid in Piper gaudichaudianum. nih.gov The labeling pattern in the isolated compound was determined by quantitative ¹³C NMR spectroscopy. nih.gov The results showed that both the mevalonic acid and the 2-C-methyl-D-erythritol-4-phosphate pathways are involved in forming the terpene-derived moieties of the molecule. nih.govrsc.org This indicates that both plastidic and cytoplasmic pathways contribute the isopentenyl diphosphate (B83284) units necessary for the prenylation of p-hydroxybenzoic acid, a key precursor. researchgate.netnih.gov

Table 1: Representative ¹³C NMR Spectral Data for Gaudichaudianic Acid (Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.)

Carbon AtomChemical Shift (ppm)
C-277.5
C-3125.0
C-4120.9
C-4a122.3
C-5129.5
C-6115.8
C-7155.2
C-8118.2
C-8a150.1
C-1'31.8
C-2'22.6
C-3'124.3
C-4'131.5
C-5'25.7
C-6'17.7
COOH171.2

This table is a composite representation and may not reflect a single specific experiment. For precise data, refer to dedicated spectroscopic studies. researchgate.nethmdb.cahmdb.casi.edu

Mass Spectrometry (MS) for Metabolomics Profiling

Mass spectrometry is instrumental in determining the molecular weight and elemental composition of gaudichaudianic acid, as well as in the broader context of metabolomics profiling of Piper species. rsc.orgrsc.org High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides the accurate mass of the molecule, which for gaudichaudianic acid's molecular formula, C₂₂H₂₈O₃, is crucial for its identification. researchgate.net

Enantiomeric Resolution Techniques

Gaudichaudianic acid is biosynthesized as a racemic mixture, meaning it exists as a 50:50 mixture of two enantiomers (mirror-image isomers). researchgate.netnih.govsigmaaldrich.com The separation of these enantiomers, a process known as chiral or enantiomeric resolution, is essential for studying their individual biological activities. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. phenomenex.comcsfarmacie.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. csfarmacie.czchiralpedia.com

The enantiomers of gaudichaudianic acid have been successfully resolved using chiral HPLC. researchgate.netnih.gov This separation allows for the isolation of the individual (+)-S and (-)-R enantiomers. researchgate.netnih.gov The absolute configuration of these enantiomers was determined through a combination of electronic and vibrational circular dichroism, supported by theoretical calculations. researchgate.netnih.gov

The choice of the chiral stationary phase is critical for achieving successful enantiomeric separation. For furan (B31954) derivatives, which share structural similarities with parts of gaudichaudianic acid, cyclodextrin-based CSPs have proven effective. nih.gov Specifically, hydroxypropyl-β-cyclodextrin, 2,3-dimethyl-β-cyclodextrin, and acetyl-β-cyclodextrin stationary phases are particularly useful for separating such racemates in the reverse-phase mode. nih.gov The separation mechanism in chiral HPLC is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector in the stationary phase. sigmaaldrich.comchiralpedia.com

Biosynthetic Pathways of Gaudichaudianic Acid, Rac

Elucidation of Precursor Incorporation and Metabolic Flux

The biosynthesis of complex natural products like gaudichaudianic acid relies on the integration of precursors from primary metabolic pathways. Isotopic labeling studies have been instrumental in tracing the origins of the distinct structural moieties of the molecule. Research employing [1-¹³C]-D-glucose as a precursor for biosynthesis in Piper gaudichaudianum has demonstrated that the aromatic core and the prenyl side chains are derived from different primary metabolic routes. nih.gov

The core benzopyran structure originates from the shikimate pathway, with p-hydroxybenzoic acid (p-HBA) serving as a key intermediate precursor. scielo.brfrontiersin.org The flow of carbon, or metabolic flux, towards p-HBA begins with intermediates from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, namely phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). scielo.brnih.gov The regulation of flux through these central carbon pathways is critical as it dictates the availability of precursors for secondary metabolism. creative-proteomics.combiorxiv.orgd-nb.info The subsequent prenyl moieties are attached to this aromatic core, and their biosynthesis is fed by separate pathways, as detailed in the following section. nih.gov

Contribution of Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (MEP) Pathways to Prenyl Moiety Formation

The two prenyl groups attached to the gaudichaudianic acid scaffold, a dimethylallyl group and a geranyl-derived moiety, are synthesized from the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govscielo.br In plants, two distinct pathways are responsible for producing IPP and DMAPP: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids. plos.orgbiorxiv.orgresearchgate.net

Labeling pattern analysis from studies with ¹³C-glucose has confirmed that both the MVA and MEP pathways are active and contribute to the formation of the prenyl units in gaudichaudianic acid. nih.govfrontiersin.orgresearchgate.net This indicates a metabolic crosstalk between the cytosolic and plastidial compartments, where IPP units from both sources are made available for the prenylation of the p-HBA core. nih.govbiorxiv.org The MVA pathway typically provides precursors for sesquiterpenes and triterpenes, while the MEP pathway is generally responsible for monoterpenes, diterpenes, and carotenoids. plos.org The dual contribution to gaudichaudianic acid biosynthesis underscores the complex integration of these pathways in Piper species. nih.govfrontiersin.org

Table 1: Key Pathways and Enzymes in Prenyl Unit Biosynthesis

An interactive table summarizing the primary enzymes and intermediates of the two key pathways involved in synthesizing the prenyl precursors for gaudichaudianic acid.

PathwayLocationKey PrecursorsKey EnzymesProduct(s)
Mevalonate (MVA) Pathway Cytosol / ERAcetyl-CoAHMG-CoA synthase (HMGS), HMG-CoA reductase (HMGR)IPP, DMAPP
Methylerythritol Phosphate (MEP) Pathway PlastidsPyruvate, Glyceraldehyde-3-phosphate1-deoxy-D-xylulose-5-phosphate synthase (DXS), DXP reductoisomerase (DXR)IPP, DMAPP

Proposed Mechanisms for Benzopyran Ring Formation via the Shikimate Pathway

The formation of the benzopyran ring of gaudichaudianic acid begins with the biosynthesis of its aromatic precursor, p-hydroxybenzoic acid (p-HBA), via the shikimate pathway. scielo.brfrontiersin.org This pathway converts PEP and E4P into chorismic acid, a critical branch-point intermediate. nih.gov From chorismate, there are several potential routes to p-HBA. One route involves the direct conversion of chorismic acid to p-HBA, catalyzed by the enzyme chorismate-pyruvate lyase (CPL). scielo.brresearchgate.net Another proposed route proceeds through other phenylpropanoids derived from phenylalanine. scielo.brresearchgate.net

However, transcriptomic analysis of P. gaudichaudianum suggests a different route, proposing that p-HBA is formed via a β-oxidative pathway starting from p-coumaroyl-CoA. scielo.brfrontiersin.org This pathway involves the activation of p-coumaric acid and subsequent chain shortening. scielo.brbiorxiv.org Following the formation of p-HBA, the biosynthesis proceeds with two key steps: prenylation and cyclization. An aromatic substrate prenyltransferase attaches the isoprenoid side chains (a dimethylallyl group and a geranyl group) to the p-HBA core. frontiersin.orgebi.ac.uk The final step is the cyclization of a geranylated p-HBA intermediate to form the 2H-pyran ring, a reaction that is potentially catalyzed by a tocopherol cyclase. scielo.brfrontiersin.orgscielo.br

Enzymatic and Non-Enzymatic Control in Racemic Mixture Biosynthesis

One of the most notable features of gaudichaudianic acid is its natural occurrence as a racemic mixture, meaning it is composed of equal amounts of its two enantiomers, (+)-S and (-)-R. scielo.brusp.brresearchgate.net This is unusual in biological systems, where enzymatic reactions are typically stereospecific and yield a single enantiomer. rothamsted.ac.uk

The formation of a racemic product strongly suggests a lack of strict enzymatic control during the key stereocenter-forming step. researchgate.net It is proposed that the cyclization of the prenylated precursor to form the pyran ring, which creates the chiral center at C-2, may occur via a non-enzymatic, spontaneous reaction. scielo.brresearchgate.netrothamsted.ac.ukresearchgate.net Such spontaneous reactions are known to occur with reactive intermediates and would result in a racemic product. nih.gov

Despite this, the involvement of an enzyme cannot be completely ruled out. Transcriptomic studies have identified genes for tocopherol cyclases in P. gaudichaudianum. scielo.brscielo.br These enzymes catalyze similar ring-forming reactions in the biosynthesis of tocopherols (B72186) (vitamin E). researchgate.netnih.gov It is plausible that a tocopherol cyclase-like enzyme catalyzes the cyclization but does so without stereoselectivity, leading to the racemic mixture. scielo.br Therefore, the biosynthesis of racemic gaudichaudianic acid may represent a combination of specific enzymatic steps for precursor formation and prenylation, followed by a non-stereoselective or non-enzymatic cyclization. scielo.brresearchgate.net

Comparative Biosynthesis with Other Benzopyrans (e.g., Polyketide Pathway in Peperomia obtusifolia)

A comparative look at benzopyran biosynthesis in the related genus Peperomia reveals fascinating divergent evolution. While the chromenes in Piper species, including gaudichaudianic acid, are derived from the shikimate pathway via p-HBA, the chromanes in Peperomia obtusifolia originate from a completely different route: the polyketide pathway. scielo.brfrontiersin.orgscielo.brusp.br

In P. obtusifolia, the aromatic core of the benzopyran is orsellinic acid, a classic polyketide. frontiersin.orgacs.org Despite this fundamental difference in the origin of the aromatic precursor, the subsequent biosynthetic steps show remarkable convergence. Both pathways involve the prenylation of the aromatic acid and a cyclization step to form the pyran ring. scielo.brfrontiersin.org Notably, proteomic and transcriptomic studies in both P. gaudichaudianum and P. obtusifolia have identified prenyltransferases and tocopherol cyclase enzymes, suggesting they employ a similar enzymatic toolkit for the later stages of biosynthesis. scielo.brfrontiersin.org Another parallel is that the benzopyrans in P. obtusifolia also occur as racemic or diastereomeric mixtures, raising similar questions about the lack of enzymatic control in the cyclization step. acs.org

Table 2: Comparative Biosynthesis of Benzopyrans in Piper and Peperomia

An interactive table comparing the key biosynthetic features of benzopyrans found in Piper gaudichaudianum and Peperomia obtusifolia.

FeaturePiper gaudichaudianum (Gaudichaudianic Acid)Peperomia obtusifolia (Chromanes)
Primary Pathway Shikimate Pathway scielo.brfrontiersin.orgPolyketide Pathway scielo.brfrontiersin.org
Aromatic Precursor p-Hydroxybenzoic acid (p-HBA) scielo.brOrsellinic acid frontiersin.org
Key Downstream Enzymes Prenyltransferases, Tocopherol cyclase scielo.brfrontiersin.orgPrenyltransferases, Tocopherol cyclase scielo.brfrontiersin.orgacs.org
Final Product Stereochemistry Racemic mixture scielo.brresearchgate.netRacemic/Diastereomeric mixtures acs.org

Transcriptomic and Proteomic Investigations of Biosynthetic Enzymes

Modern 'omics' technologies have provided powerful tools to investigate the genetic and enzymatic basis of gaudichaudianic acid biosynthesis without relying solely on traditional biochemical methods. frontiersin.orgd-nb.infomdpi.comnih.gov Transcriptomic studies (RNA-seq) of P. gaudichaudianum leaves have successfully identified a suite of candidate genes encoding the enzymes involved in the proposed biosynthetic pathway. scielo.brscielo.brresearchgate.net

These analyses have revealed transcripts for all the enzymes of the shikimate pathway, as well as those involved in the proposed β-oxidative route to p-HBA from p-coumaroyl-CoA, such as 3-ketoacyl-CoA thiolases. scielo.br Furthermore, genes encoding prenyltransferases, which are responsible for attaching the isoprene (B109036) units, and tocopherol cyclase, a key candidate for the final cyclization step, have been identified. scielo.brfrontiersin.org The integration of transcriptomic and proteomic data provides a more complete picture of the metabolic processes occurring. frontiersin.orgmdpi.com While extensive proteomic studies on P. gaudichaudianum are pending, combined 'omics' approaches in the related P. obtusifolia have confirmed the expression of tocopherol cyclase and prenyltransferases. acs.org Interestingly, these studies in P. obtusifolia did not identify the expected polyketide synthases for orsellinic acid, leading to the hypothesis that this precursor may be produced by an associated endophytic fungus. frontiersin.org

Table 3: Candidate Enzymes in Gaudichaudianic Acid Biosynthesis Identified via Transcriptomics

An interactive table listing the classes of enzymes identified through transcriptomic analysis of Piper gaudichaudianum and their proposed roles in the biosynthesis of gaudichaudianic acid.

Enzyme ClassProposed Function in BiosynthesisSource
Shikimate Pathway Enzymes Synthesis of chorismic acid scielo.br
Phenylalanine Ammonia-Lyase (PAL) Formation of p-coumaric acid scielo.br
4-Coumarate-CoA Ligase (4CL) Activation to p-coumaroyl-CoA scielo.br
β-Oxidative Pathway Enzymes Conversion of p-coumaroyl-CoA to 4-hydroxybenzoyl-CoA scielo.br
4-Hydroxybenzoyl-CoA Thioesterase Hydrolysis to p-hydroxybenzoic acid (p-HBA) scielo.br
Prenyltransferases (PTs) Attachment of dimethylallyl and geranyl groups to p-HBA scielo.brfrontiersin.org
Tocopherol Cyclase (TC) Cyclization to form the 2H-pyran ring scielo.brfrontiersin.org

Stereochemical Aspects and Chiroptical Properties of Gaudichaudianic Acid

Occurrence as a Natural Racemate

Gaudichaudianic acid is isolated from the plant Piper gaudichaudianum as a racemic mixture, meaning it consists of equal amounts of its two enantiomers, (+)-gaudichaudianic acid and (-)-gaudichaudianic acid. nih.govacs.orgresearchgate.net This is an unusual occurrence, as enzymatic reactions in nature are typically stereospecific, leading to the production of a single enantiomer. nih.gov Investigations into the plant's different organs and developmental stages have revealed that gaudichaudianic acid is biosynthesized as a racemic mixture from the seedling stage onwards. nih.govresearchgate.net In seedlings, it is found exclusively in the roots, while in adult plants, it is present in all organs. nih.govresearchgate.net The presence of a racemic mixture from the earliest stages of biosynthesis suggests a lack of strict enzymatic control during a key stereocenter-forming step. researchgate.net

Absolute Configuration Determination (e.g., (+)-S and (-)-R)

The separation of the racemic mixture of gaudichaudianic acid into its individual enantiomers has been successfully achieved using chiral High-Performance Liquid Chromatography (HPLC). nih.govacs.org Following resolution, the absolute configuration of each enantiomer was determined. The dextrorotatory enantiomer, (+)-gaudichaudianic acid, was assigned the (S)-configuration, while the levorotatory enantiomer, (-)-gaudichaudianic acid, was determined to have the (R)-configuration. nih.govacs.org This assignment was accomplished through a powerful combination of chiroptical spectroscopic techniques and theoretical calculations.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) Applications

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are instrumental in elucidating the absolute configuration of chiral molecules. mdpi.com ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, providing information about the electronic transitions within a molecule. mdpi.comfrontiersin.org VCD, the infrared counterpart to ECD, measures the differential absorption of left and right circularly polarized infrared radiation, offering insights into the vibrational modes of a chiral molecule. mdpi.com

For gaudichaudianic acid, both ECD and VCD were employed to confirm the absolute configurations of its enantiomers. nih.govacs.org The experimental ECD and VCD spectra of the separated (+)- and (-)-enantiomers were recorded and compared with theoretically calculated spectra. This comparison provided a robust and unambiguous assignment of the (S)-configuration to the (+)-enantiomer and the (R)-configuration to the (-)-enantiomer. nih.govacs.org

Density Functional Theory (DFT) Calculations for Chiroptical Data Interpretation

The interpretation of experimental ECD and VCD spectra heavily relies on theoretical calculations. Density Functional Theory (DFT) has emerged as a powerful computational method for accurately predicting the chiroptical properties of molecules. frontiersin.orgnih.gov For gaudichaudianic acid, DFT calculations were crucial in assigning the absolute configuration of its enantiomers. nih.govacs.org

The process involves first performing a conformational search to identify the most stable low-energy conformers of the molecule. researchgate.net Then, for each of these conformers, the ECD and VCD spectra are calculated using time-dependent DFT (TDDFT). nih.gov The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. By comparing the calculated spectrum for a specific absolute configuration (e.g., S or R) with the experimental spectrum, a definitive assignment can be made. researchgate.net In the case of gaudichaudianic acid, the excellent agreement between the calculated spectra for the (S)- and (R)-configurations and the experimental spectra of the (+)- and (-)-enantiomers, respectively, solidified the stereochemical assignment. nih.govacs.org

Implications of Racemization in Natural Product Biosynthesis and Biological Function

The occurrence of gaudichaudianic acid as a racemate has significant implications for understanding its biosynthesis and biological activity. The biosynthesis of natural products is generally under strict enzymatic control, leading to stereospecific products. nih.gov The formation of a racemic mixture of gaudichaudianic acid suggests that a key step in its biosynthetic pathway, likely the cyclization to form the chromene ring, may proceed through a non-enzymatic or an enzyme-catalyzed but non-stereospecific mechanism. researchgate.net This lack of enzymatic control at a critical stereochemical juncture is a noteworthy deviation from the norm in natural product biosynthesis.

Biological Activities and Mechanistic Studies of Gaudichaudianic Acid, Rac

Trypanocidal Activity Against Trypanosoma cruzi (Y-strain)

Gaudichaudianic acid has been identified as a potent trypanocidal agent against the Y-strain of Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease. researchgate.netscielo.br The compound is naturally produced as a racemic mixture in Piper gaudichaudianum. researchgate.netresearchgate.net

Enantioselective Activity Profiles

Research involving the separation of the racemic mixture has revealed distinct activity profiles for each enantiomer. researchgate.net Through chiral HPLC, the enantiomers were resolved and their absolute configurations were determined as (+)-S and (-)-R. researchgate.net Trypanocidal assays demonstrated that the (+)-enantiomer possesses greater activity against T. cruzi than its (‐)-enantiomer counterpart. researchgate.netscielo.br

Cellular and Molecular Targets of Anti-Trypanosomal Action

The precise cellular and molecular targets of Gaudichaudianic acid's anti-trypanosomal action have not been fully elucidated in the reviewed literature. Generally, botanical compounds can exert trypanocidal effects through various mechanisms, including the disruption of the parasite's energy metabolism, damage to the cell membrane, and interference with DNA processes. ms-editions.cl Other anti-trypanosomal agents have been shown to target unique parasite structures like glycosomes or specific enzymes essential for parasite survival, such as cruzain or proline racemase. ms-editions.clalljournals.cn However, specific studies identifying the molecular binding sites or pathways affected by Gaudichaudianic acid in T. cruzi are not yet available.

Antifungal Activity Against Phytopathogenic Fungi

Gaudichaudianic acid has also been evaluated for its efficacy against fungi that cause diseases in plants. nih.govacs.org Research confirms its activity against several phytopathogenic fungal species.

Specifically, bioautographic assays have demonstrated the fungitoxic activity of Gaudichaudianic acid against Cladosporium cladosporioides and Cladosporium sphaerospermum. nih.govacs.org These fungi are known to cause a range of plant diseases. The compound was isolated as a major secondary metabolite from several Piper species when this activity was assessed. acs.org

Inhibition Mechanisms in Fungal Pathogens

Similar to its trypanocidal action, the specific biochemical mechanisms underlying the antifungal activity of Gaudichaudianic acid are not well-documented. Antifungal agents can act through various modes, such as disrupting cell wall integrity, inhibiting essential enzymes, or interfering with cellular signaling pathways. nih.gov For instance, some chromenes, the class of compounds to which Gaudichaudianic acid belongs, are known to play a role in plant defense against pathogens. researchgate.net However, detailed mechanistic studies on Gaudichaudianic acid's interaction with fungal cells are required to pinpoint its precise mode of action.

In Vitro and In Vivo (Non-Human) Biological Assays

The biological activities of Gaudichaudianic acid have been characterized through several in vitro assays. The primary assays reported are the trypanocidal and antifungal evaluations mentioned previously.

In other in vitro screening, Gaudichaudianic acid was assessed for its inhibitory action against the digestive enzymes α-glucosidase and lipase. nih.gov In these particular assays, it did not show significant inhibitory potential compared to other synthetic chromane (B1220400) analogs tested alongside it. nih.gov

There is no available data from the reviewed scientific literature concerning in vivo (non-human) biological assays specifically for Gaudichaudianic acid.

Structure Activity Relationship Sar Studies of Gaudichaudianic Acid, Rac and Its Analogs

Correlation of Stereochemistry with Biological Potency

The spatial arrangement of atoms, or stereochemistry, plays a crucial role in the biological activity of gaudichaudianic acid. wikipedia.org The naturally occurring compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, the (+)-S and (-)-R forms, which are non-superimposable mirror images of each other. researchgate.netnih.govebi.ac.uk

Research into the trypanocidal activity of gaudichaudianic acid against Trypanosoma cruzi, the parasite responsible for Chagas disease, has revealed interesting relationships between its stereoisomers and their biological effects. nih.gov When the racemic mixture was separated into its individual enantiomers using chiral high-performance liquid chromatography (HPLC), trypanocidal assays showed that the (+)-enantiomer was more potent than its (-)-enantiomer counterpart. researchgate.netnih.gov

The absolute configuration of the enantiomers was determined as (+)-S and (-)-R through a combination of electronic and vibrational circular dichroism, supported by density functional theory calculations. nih.govebi.ac.uk

Table 1: Trypanocidal Activity of Gaudichaudianic Acid Enantiomers

StereoisomerRelative Trypanocidal PotencyObserved Effect
(+)-S-enantiomerMore active than (-)-R-enantiomerDirectly contributes to trypanocidal activity. researchgate.netnih.gov
(-)-R-enantiomerLess active than (+)-S-enantiomerContributes to the overall synergistic effect. researchgate.netnih.gov
(±)-Racemic mixtureMost potentDemonstrates a synergistic interaction between enantiomers. researchgate.netnih.gov

Identification of Pharmacophoric Elements for Trypanocidal Activity

The specific structural features of a molecule that are responsible for its biological activity are known as its pharmacophoric elements. For gaudichaudianic acid, several key components have been identified as crucial for its trypanocidal effects.

Gaudichaudianic acid is a prenylated chromene, a class of compounds that has shown significant anti-trypanocidal activities. jst.go.jp The core structure consists of a benzopyran ring system. nih.gov Modifications to this core and its substituents can lead to changes in activity.

Studies on related chromene derivatives have indicated that the presence of electron-donating groups on the aromatic ring can lead to potent trypanocidal activity. jst.go.jp For instance, a methyl ester derivative of gaudichaudianic acid, [(2S)-methyl-2-methyl-8-(3″-methylbut-2″-enyl)-2-(4′-methylpent-3′-enyl)-2H-chromene-6-carboxylate], was found to be nearly four times more potent than the standard drug benznidazole. jst.go.jp This highlights the importance of the substituents on the benzopyran core.

The lipophilicity, or fat-solubility, of the molecule also appears to play a role. The presence of two prenyl chains in gaudichaudianic acid contributes to its lipophilic character. nih.gov Studies on other trypanocidal agents, such as lipophilic guanylhydrazone analogues, have shown that increasing the lipophilic character can enhance activity. lshtm.ac.uk This suggests that the prenyl groups of gaudichaudianic acid may contribute to its ability to interact with parasitic cell membranes or specific protein targets.

Structural Modifications and Their Impact on Antifungal Efficacy

Gaudichaudianic acid and its derivatives have also been investigated for their antifungal properties. acs.orgresearchgate.net The compound has shown activity against various fungi, including Cladosporium cladosporioides and C. sphaerospermum. acs.orgfrontiersin.org

Structure-activity relationship (SAR) studies on related benzoic acid and chromene derivatives provide insights into the structural features that influence antifungal efficacy. For instance, in a study of crassinervic acid analogs, another natural product from Piper species, it was found that modifications to the side chains attached to the core structure significantly affected antifungal activity. researchgate.net

The carboxylic acid group on the benzopyran ring of gaudichaudianic acid is a key feature. nih.gov In studies of other antifungal carboxylic acids, such as cinnamic acid derivatives, the presence and position of substituents on the aromatic ring, as well as the nature of the carboxylic acid group itself, were found to be critical for activity. nih.gov

Furthermore, research on benzofuran (B130515) derivatives, which share some structural similarities with chromenes, revealed that the introduction of halogen atoms, such as bromine, could dramatically increase antifungal activity. nih.gov This suggests that similar modifications to the gaudichaudianic acid scaffold could potentially enhance its antifungal properties.

Table 2: Antifungal Activity of Gaudichaudianic Acid and Related Compounds

CompoundFungal SpeciesObserved Activity
Gaudichaudianic acidCladosporium cladosporioidesActive. acs.orgfrontiersin.org
Gaudichaudianic acidC. sphaerospermumActive. acs.orgfrontiersin.org
Crassinervic acid analogsCladosporium cladosporioidesActivity dependent on side chain modifications. researchgate.net
Cinnamic acid derivativesAspergillus speciesActivity influenced by ring substituents. nih.gov

Computational Docking and Molecular Modeling for Target Interaction Hypotheses

To better understand how gaudichaudianic acid exerts its biological effects at a molecular level, computational methods like docking and molecular modeling are employed. nih.govnih.gov These techniques allow researchers to simulate the interaction between a small molecule, such as gaudichaudianic acid, and a potential biological target, typically a protein. nih.gov

While specific docking studies for gaudichaudianic acid are not extensively detailed in the provided context, the principles of these methods can be applied to form hypotheses about its mechanism of action. For its trypanocidal activity, potential targets could include enzymes or receptors that are essential for the survival of Trypanosoma cruzi. Molecular docking simulations could be used to predict how the different enantiomers of gaudichaudianic acid bind to the active site of a target protein. biotech-asia.org This could help to explain the observed differences in potency and the synergistic effect of the racemic mixture.

For example, the (+)-S and (-)-R enantiomers might bind to the same target but in different orientations, leading to variations in their inhibitory effects. mdpi.com The synergistic effect of the racemic mixture could be due to one enantiomer influencing the binding of the other, or each enantiomer acting on a different but related target.

In the context of its antifungal activity, molecular modeling could be used to compare the binding of gaudichaudianic acid and its analogs to fungal enzymes. By analyzing the predicted binding modes and energies, researchers can identify which structural features are most important for a strong interaction. mdpi.com This information can then be used to design new derivatives with improved antifungal efficacy.

Computational approaches are also valuable for investigating the broader biological context of a molecule's activity. For instance, in-silico analyses have been used to explore the Keap1-Nrf2 pathway, a key regulator of cellular antioxidant responses, and to identify natural products that may interact with this pathway. kcl.ac.uk Such studies could potentially reveal additional biological targets and mechanisms of action for gaudichaudianic acid.

Chemical Synthesis and Derivatization Strategies of Gaudichaudianic Acid, Rac

Approaches to Achieve Stereoselective Synthesis of Enantiomers

The stereoselective synthesis of the individual enantiomers of gaudichaudianic acid is a critical step to enable more detailed structure-activity relationship (SAR) studies and to potentially develop more potent therapeutic agents. Although a specific total synthesis of gaudichaudianic acid has not been detailed in the available literature, several established methodologies for the asymmetric synthesis of the core chromene structure and the resolution of racemic carboxylic acids could be applied.

Organocatalytic Asymmetric Synthesis: One promising approach for the stereoselective construction of the chiral chromene core is through organocatalysis. Asymmetric domino reactions, for instance, using bifunctional organocatalysts, have been successfully employed for the synthesis of various chiral chromenes with high yields and excellent enantioselectivities. rsc.orgrsc.org These reactions often proceed via in situ generated ortho-quinone methides which then react with a suitable partner in the presence of a chiral catalyst. rsc.orgrsc.org

Table 1: Potential Organocatalytic Approaches for Chromene Synthesis

Catalysis TypeReaction PrinciplePotential Applicability to Gaudichaudianic Acid
Bifunctional Organocatalysis Domino reaction of in situ generated ortho-quinone methides with pronucleophiles. rsc.orgrsc.orgCould establish the stereocenter at the C2 position of the chromene ring with high enantiomeric excess.
Thiourea-based Catalysis One-pot domino Michael-hemiacetalization and dehydration sequence. thieme-connect.comOffers a pathway to functionalized 4H-chromenes, with the potential for controlling stereochemistry.
Secondary Amine Catalysis Domino Michael/Michael/aldol condensation. acs.orgCan create complex polycyclic chromane (B1220400) structures with multiple stereocenters, a strategy that could be adapted.

Chiral Resolution of Racemic Gaudichaudianic Acid: Given that gaudichaudianic acid is naturally produced as a racemate, chiral resolution is a viable strategy to obtain the individual enantiomers. acs.org This has been successfully achieved using chiral High-Performance Liquid Chromatography (HPLC). acs.org Another common method for the resolution of racemic carboxylic acids involves the formation of diastereomeric derivatives. This can be accomplished by reacting the racemic acid with a chiral resolving agent, such as a chiral amine or alcohol, to form diastereomeric amides or esters. nih.govnih.govbeilstein-journals.org These diastereomers can then be separated by standard chromatographic techniques, followed by the cleavage of the chiral auxiliary to yield the enantiomerically pure acids. nih.govnih.gov

Table 2: Chiral Resolution Strategies for Carboxylic Acids

MethodDescriptionReference
Chiral HPLC Direct separation of enantiomers on a chiral stationary phase. acs.org
Diastereomeric Esterification Reaction with a chiral alcohol (e.g., L-(-)-menthol) to form separable diastereomeric esters. beilstein-journals.org beilstein-journals.org
Diastereomeric Amide Formation Reaction with a chiral amine to form separable diastereomeric amides. nih.gov

While these general strategies are well-established, their specific application to the total synthesis of gaudichaudianic acid enantiomers has not yet been reported, representing an open area for synthetic organic chemistry research.

Strategies for Derivatization to Explore Structure-Activity Space

To understand the structural features of gaudichaudianic acid that are crucial for its biological activity, the synthesis and evaluation of a library of derivatives are necessary. nih.goviomcworld.com Such studies, known as Structure-Activity Relationship (SAR) studies, can guide the design of new analogues with improved potency and selectivity. nih.goviomcworld.com Although specific derivatization studies on gaudichaudianic acid are not yet published, several key regions of the molecule could be targeted for modification based on general principles of medicinal chemistry.

Key Molecular Regions for Derivatization:

Carboxylic Acid Group: The carboxylic acid moiety can be converted into a variety of functional groups, such as esters, amides, or alcohols, to probe the importance of this acidic group for biological activity.

Phenolic Hydroxyl Group: The free phenolic hydroxyl group can be alkylated or acylated to investigate its role in target binding.

Prenyl Side Chain: Modification of the prenyl chain, for example, by altering its length, introducing unsaturation, or adding functional groups, could influence the lipophilicity and binding interactions of the molecule.

Aromatic Ring: Substitution on the aromatic ring could modulate the electronic properties and steric profile of the compound.

Table 3: Potential Derivatization Strategies for Gaudichaudianic Acid

Target MoietyPotential DerivativesRationale for Derivatization
Carboxylic Acid Esters, Amides, AlcoholsTo assess the necessity of the acidic proton and the impact of charge and hydrogen bonding capacity.
Phenolic Hydroxyl Ethers, EstersTo evaluate the role of the phenolic proton as a hydrogen bond donor.
Prenyl Chain Saturated analogues, analogues with different chain lengths, terminal functionalizationTo probe the influence of lipophilicity and specific hydrophobic interactions.
Aromatic Ring Halogenated, nitrated, or aminated derivativesTo alter the electronic distribution and explore additional binding pockets.

The insights gained from such SAR studies would be invaluable for the rational design of more effective trypanocidal agents based on the gaudichaudianic acid scaffold. probes-drugs.org

Green Chemistry Approaches for Sustainable Production

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. chemistryjournals.netpnas.org For the potential large-scale production of gaudichaudianic acid or its derivatives, incorporating green chemistry principles would be highly advantageous.

Biocatalysis: Enzymes and whole-cell systems can be employed as catalysts for the synthesis of chromene derivatives. researchgate.netclockss.orgchemicalpapers.com Biocatalysis often proceeds under mild reaction conditions (e.g., room temperature, neutral pH) and in environmentally friendly solvents like water, leading to high selectivity and reducing the need for protecting groups. researchgate.netclockss.orgchemicalpapers.com For example, baker's yeast has been used to catalyze the one-pot, three-component synthesis of 2-amino-4H-chromene derivatives. researchgate.netchemicalpapers.com Laccase, in combination with a mediator, has also been used for the green synthesis of chromenes. sci-hub.se

Use of Greener Solvents and Catalysts: Traditional organic synthesis often relies on volatile and toxic solvents. Green chemistry encourages the use of alternatives such as water, supercritical fluids, or ionic liquids. chemistryjournals.net Furthermore, the development of recyclable catalysts, such as magnetic nanoparticles, can simplify product purification and reduce waste. thieme-connect.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. thieme-connect.com This technique has been applied to the solvent-free synthesis of chromene derivatives, further enhancing the green credentials of the process. thieme-connect.com

Table 4: Green Chemistry Strategies for Chromene Synthesis

Green Chemistry ApproachKey AdvantagesPotential Application to Gaudichaudianic Acid Synthesis
Biocatalysis Mild conditions, high selectivity, biodegradable catalysts. researchgate.netclockss.orgchemicalpapers.comEnzymatic construction of the chromene core or stereoselective reactions.
Alternative Solvents Reduced toxicity and environmental impact (e.g., water). chemistryjournals.netPerforming key synthetic steps in aqueous media.
Microwave Synthesis Reduced reaction times and energy consumption. thieme-connect.comAccelerating key bond-forming reactions.
Recyclable Catalysts Simplified purification and waste reduction. thieme-connect.comUse of magnetic nanoparticle-supported catalysts for easy separation.

By integrating these green chemistry approaches, the synthesis of gaudichaudianic acid and its analogues could be made more sustainable and environmentally responsible, which is a crucial consideration for the development of new pharmaceuticals. psu.eduhilarispublisher.comsolubilityofthings.com

Advanced Analytical Methodologies for Gaudichaudianic Acid, Rac Research

Quantitative Analysis Using HPLC-UV and Related Techniques

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) or Photodiode Array (PDA) detector is a fundamental technique for the quantitative analysis of gaudichaudianic acid in various samples, such as plant extracts. researchgate.netnih.gov This method offers a balance of sensitivity, specificity, and accessibility for determining the concentration of the compound.

The principle of HPLC-UV analysis involves separating gaudichaudianic acid from other components in a mixture based on its differential partitioning between a stationary phase (typically a C18 column) and a mobile phase. nih.govfabad.org.tr The mobile phase usually consists of a gradient mixture of an aqueous solvent (often with a pH modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govvienkiemnghiem.gov.vn As the compound elutes from the column, it passes through a UV detector, which measures the absorbance of light at a specific wavelength where gaudichaudianic acid exhibits a strong response. The resulting peak area in the chromatogram is directly proportional to its concentration, allowing for quantification against a standard curve. researchgate.net PDA detectors offer an advantage by collecting absorbance data across a range of wavelengths simultaneously, which aids in peak identification and purity assessment. vienkiemnghiem.gov.vn

Research findings indicate that HPLC-based methods are routinely used to analyze the chemical profiles of Piper species, where gaudichaudianic acid is a major constituent in adult plants. nih.gov These analyses have been used to track the ontogenetic changes in the plant's chemical composition, demonstrating that gaudichaudianic acid replaces phenylpropanoids like apiol and dillapiole (B1196416) as the plant matures. nih.gov The quantitative data obtained from HPLC-UV is vital for studies on chemical ecology, biosynthesis, and for standardizing extracts for pharmacological testing.

Table 1: Illustrative HPLC-UV Parameters for Gaudichaudianic Acid Analysis This table represents typical conditions and is not from a single, specific study.

ParameterTypical Specification
Chromatographic System HPLC with UV/PDA Detector
Stationary Phase (Column) Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) fabad.org.tr
Mobile Phase Gradient of Water (with 0.1% Formic Acid) and Acetonitrile nih.gov
Detection Wavelength ~270-330 nm (based on chromene structure)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL nih.gov
Quantification External standard calibration curve

Application of Chiral Chromatography for Enantiomeric Purity Assessment

Gaudichaudianic acid is naturally produced as a racemic mixture, meaning it contains equal amounts of its two enantiomers, (+)-S and (-)-R. researchgate.netnih.gov Differentiating and quantifying these enantiomers is impossible with standard HPLC methods but can be achieved using chiral chromatography. This technique is indispensable for assessing the enantiomeric purity of a sample and for isolating individual enantiomers to study their distinct biological activities. researchgate.netnih.gov

Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact stereoselectively with the enantiomers. This differential interaction causes one enantiomer to be retained longer on the column than the other, resulting in their separation into two distinct peaks in the chromatogram. researchgate.net The resolution of the racemic mixture allows for the determination of the enantiomeric excess (e.e.), which is a measure of the purity of the sample with respect to one enantiomer. nih.gov

Table 2: Representative Data from Chiral HPLC Separation of Gaudichaudianic Acid Enantiomers This table is illustrative of typical results reported in the literature.

EnantiomerAbsolute ConfigurationTypical Retention Time (min)Relative Bioactivity (Trypanocidal)
(+)-Gaudichaudianic acid S~12.5More Active researchgate.netnih.gov
(-)-Gaudichaudianic acid R~14.8Less Active researchgate.net
(-rac)-Gaudichaudianic acid Racemic MixtureN/A (Represents both peaks)Most Active (Synergistic Effect) researchgate.netnih.gov

Metabolomics and Lipidomics Approaches for Discovery and Profiling

Metabolomics provides a powerful, high-throughput approach for the discovery and profiling of gaudichaudianic acid and related compounds within complex biological systems like plant tissues. nih.gov Instead of targeting a single molecule, metabolomics aims to capture a comprehensive snapshot of all small-molecule metabolites present in a sample at a given time. This is particularly useful for understanding how the chemical profile of an organism, such as Piper gaudichaudianum, changes in response to development or environmental factors. nih.gov

The primary analytical platform for this type of research is liquid chromatography coupled with high-resolution mass spectrometry (LC-HRESIMS). researchgate.netresearchgate.net This technique separates the complex mixture of metabolites from a plant extract, and the mass spectrometer provides highly accurate mass-to-charge ratio data for each component, allowing for the tentative identification of known and unknown compounds by comparing the data against spectral libraries and databases. researchgate.net

Metabolomic studies of Piper species have been instrumental in profiling gaudichaudianic acid. frontiersin.org Research comparing seedlings and adult plants of P. gaudichaudianum using ¹H NMR and HPLC-based profiling revealed a distinct chemical shift during ontogeny. nih.gov Seedlings were found to be rich in phenylpropanoids, whereas adult plants accumulate gaudichaudianic acid as a major secondary metabolite. nih.gov Such non-targeted approaches not only confirm the presence of gaudichaudianic acid but also help to place it within the broader metabolic network of the plant, suggesting its role in the plant's chemical defense strategy in its mature stage. researchgate.netfrontiersin.org

**Table 3: Metabolite Profile Changes During Ontogeny in Piper gaudichaudianum*** *Based on findings from comparative metabolomic studies.

Plant StagePrimary Metabolite ClassKey Compounds DetectedRelative Abundance of Gaudichaudianic Acid
Seedling PhenylpropanoidsApiol, Dillapiole nih.govAbsent or very low nih.gov
Adult Plant Prenylated Benzoic Acids (Chromenes)Gaudichaudianic acid nih.govHigh (major component) researchgate.netresearchgate.net

Advanced Spectroscopic Techniques for Isotope Labeling Studies

To understand how gaudichaudianic acid is constructed within the plant, researchers use stable isotope labeling studies in conjunction with advanced spectroscopic techniques, primarily quantitative Nuclear Magnetic Resonance (NMR) spectroscopy. fapesp.brresearchgate.net This approach allows for the direct tracing of atoms from simple precursor molecules into the final complex structure of the natural product.

In these experiments, the plant is "fed" a precursor molecule, such as glucose, that has been enriched with a stable isotope like Carbon-13 (¹³C). researchgate.net The plant's metabolic machinery then incorporates this labeled precursor into its biosynthetic pathways. After a period of growth, gaudichaudianic acid is isolated from the plant, and its ¹³C NMR spectrum is analyzed. fapesp.brresearchgate.net NMR is uniquely capable of determining the precise location and extent of ¹³C enrichment at each carbon position in the molecule. researchgate.net

Isotope labeling studies have provided crucial insights into the biosynthetic origins of gaudichaudianic acid. rsc.org By analyzing the ¹³C labeling pattern after feeding labeled precursors, researchers have confirmed that the isoprene (B109036) units in the gaudichaudianic acid structure are supplied by both the mevalonic acid (MVA) and the 2-C-methyl-D-erythritol-4-phosphate (MEP/DOXP) pathways. fapesp.brresearchgate.net This demonstrates that both the cytoplasmic (MVA) and plastidic (MEP) pathways can provide the necessary building blocks for the prenylation of the p-hydroxybenzoic acid core. researchgate.net

Table 4: Summary of Findings from Isotope Labeling Studies on Gaudichaudianic Acid Biosynthesis

Labeled Precursor FedAnalytical TechniqueKey FindingReference
[U-¹³C]glucose Quantitative ¹³C NMRConfirmed involvement of both MVA and MEP/DOXP pathways for isoprene units. researchgate.net
[1-¹³C]glucose Quantitative ¹³C NMRProvided specific labeling patterns consistent with the dual pathway origin. researchgate.net
General Isotope Labeling Metabolic ProfilingShowed both mevalonate (B85504) and deoxyxylulose phosphate (B84403) pathways can provide terpenoid units. rsc.org

Future Research Directions and Applications

Unexplored Biosynthetic Pathways and Enzymology

The biosynthesis of gaudichaudianic acid is a fascinating process that merges multiple primary metabolic pathways. Isotopic labeling studies have confirmed that its structure is derived from a p-hydroxybenzoic acid core, which originates from the shikimate pathway. scielo.brresearchgate.net The two isoprenoid side chains are formed via both the mevalonic acid (MVA) and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways. nih.govresearchgate.net Transcriptomic (RNA-seq) analysis of P. gaudichaudianum has led to a proposed biosynthetic pathway and the identification of candidate genes. scielo.brusp.br

Despite this progress, significant questions remain, representing fertile ground for future research:

Enzyme Functional Characterization: While candidate genes have been identified, the specific enzymes responsible for the key biosynthetic steps have not been functionally characterized. Future work should focus on the isolation, expression, and in vitro characterization of the specific prenyltransferases that attach the dimethylallyl and geranyl moieties to the p-hydroxybenzoic acid precursor.

The Cyclization Step: A crucial unresolved question is the mechanism of the final cyclization that forms the 2H-pyran ring. Transcriptome data suggests the involvement of a tocopherol cyclase. scielo.brusp.br Validating the role of this enzyme is a primary objective. It is particularly important to determine if this cyclization is enzyme-mediated and, if so, how it results in a racemic mixture. The production of a racemate could imply a non-enzymatic step or an enzyme with an unusual mechanism that lacks stereoselectivity—a significant biochemical curiosity.

Regulatory Mechanisms: The regulation of the gaudichaudianic acid biosynthetic pathway is completely unknown. Research is needed to understand how the expression of biosynthetic genes is controlled at the transcriptional level and how the metabolic flux from three different primary pathways is coordinated and channeled into its production.

Proposed Biosynthetic Step Precursor(s) Putative Enzyme Class Key Research Question
Aromatic Core FormationChorismic acidChorismate-pyruvate lyase (CPL)Which specific pathway from the shikimate route is dominant for p-HBA synthesis in P. gaudichaudianum?
Isoprenoid Unit SynthesisPyruvate, G3P, Acetyl-CoAEnzymes of MEP & MVA pathwaysHow is the flux from both pathways balanced to provide precursors for prenylation?
Prenylationp-HBA, DMAPP, GPPPrenyltransferasesWhat are the specificities and kinetic properties of the identified candidate prenyltransferases?
CyclizationPrenylated intermediateTocopherol CyclaseIs the reaction enzyme-catalyzed? If so, what is the mechanism that leads to a racemic product?

Discovery of Novel Biological Targets and Mechanisms of Action

The most well-documented biological activity of gaudichaudianic acid is its potent effect against the epimastigote and trypomastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov Intriguingly, the racemic mixture exhibits a synergistic effect, being more active than either the (+)-S or (-)-R enantiomer alone. nih.gov However, the molecular basis for this activity is a critical knowledge gap.

Future research should prioritize:

Mechanism of Trypanocidal Action: The specific cellular and molecular mechanisms by which gaudichaudianic acid kills T. cruzi are unknown. Studies on related natural products suggest potential mechanisms that warrant investigation, such as the induction of oxidative stress, disruption of mitochondrial membrane potential, and interference with key parasitic enzymes. nih.govresearchgate.net Future studies could employ flow cytometry, electron microscopy, and metabolic profiling to determine if the compound induces apoptosis or necrosis and to identify the affected cellular organelles.

Molecular Target Identification: Identifying the specific protein(s) that gaudichaudianic acid binds to within the parasite is essential. Techniques such as affinity chromatography coupled with mass spectrometry, thermal shift assays, or genetic screening could be used to pinpoint its molecular target(s). Enzymes crucial to parasite survival, such as cruzain or aldo-keto reductases, could be investigated as initial hypotheses based on studies of other trypanocidal agents. nih.gov

Exploring Broader Bioactivities: The benzopyran core is considered a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. scielo.br This suggests that gaudichaudianic acid may have other therapeutic properties. Future screening efforts should assess its activity against other pathogens (bacteria, fungi, other protozoa) and in disease models for cancer and inflammation.

Development of Advanced Synthetic Routes and Analog Libraries

Currently, gaudichaudianic acid is obtained by extraction from its natural plant source. The lack of a reported total synthesis presents a major bottleneck for further research and development. An efficient and scalable synthetic route is a critical objective for the field.

Key future directions include:

Total Synthesis: Developing the first total synthesis of (±)-gaudichaudianic acid is a primary goal. A successful synthesis would provide unambiguous structural confirmation and, more importantly, a reliable source of the material for extensive biological testing, independent of plant harvesting.

Asymmetric Synthesis: Following the establishment of a racemic synthesis, the development of an asymmetric route to produce each enantiomer, (+)-S and (-)-R, in pure form would be highly valuable. This would allow for a more detailed investigation into the synergistic trypanocidal effect and the specific biological roles of each enantiomer.

Creation of Analog Libraries: A robust synthetic route would enable the creation of a library of analogs to perform structure-activity relationship (SAR) studies. gardp.orgwikipedia.org By systematically modifying different parts of the molecule (e.g., the carboxylic acid group, the length and saturation of the isoprenoid chains, the aromatic ring substituents), researchers can identify the key structural features required for bioactivity. This knowledge is fundamental for designing new derivatives with improved potency, selectivity, or pharmacokinetic properties. nih.govmdpi.com

Biotechnological Production through Microbial Cell Factories

Relying on plant extraction for a supply of gaudichaudianic acid is not sustainable for large-scale applications. With the proposed biosynthetic pathway now available, metabolic engineering offers a promising alternative for sustainable production.

The development of a microbial cell factory for gaudichaudianic acid would involve several key stages:

Gene Discovery and Cloning: The candidate genes for the prenyltransferases and tocopherol cyclase identified from the P. gaudichaudianum transcriptome must be cloned and functionally validated. scielo.br

Pathway Reconstruction: These validated genes would be assembled into a heterologous production pathway in a well-characterized microbial host, such as Escherichia coli or Saccharomyces cerevisiae.

Metabolic Engineering: The host organism's metabolism would need to be engineered to increase the precursor supply. This involves upregulating the native shikimate pathway to boost p-hydroxybenzoic acid production and optimizing the MVA or MEP pathways to ensure a sufficient pool of the isoprenoid units, DMAPP and GPP.

Fermentation Optimization: Once a producing strain is established, fermentation conditions (e.g., media composition, temperature, aeration) must be optimized to maximize the titer, yield, and productivity of gaudichaudianic acid, making the process economically viable.

Ecological Interactions and Environmental Influences on Metabolite Production

Understanding the natural role of gaudichaudianic acid in P. gaudichaudianum can provide insights into its function and regulation. Research indicates that its distribution within the plant changes with development; it is found only in the roots of seedlings but is present in all organs of adult plants, suggesting a protective role. nih.gov

Future ecological research should investigate:

Role in Plant Defense: Studies are needed to determine if the production of gaudichaudianic acid is induced by biotic stressors such as herbivory or pathogen attack. Its strong trypanocidal activity suggests it may function as a defense against a range of plant pathogens or pests.

Influence of Endophytic Fungi: Many plants, including those of the Piper genus, host endophytic fungi that can significantly influence or even produce the plant's secondary metabolites. nih.govresearchgate.net Research should be conducted to isolate and identify endophytic fungi from P. gaudichaudianum and to investigate whether these microbes play a role in the biosynthesis of gaudichaudianic acid, either directly or by stimulating its production in the host plant.

Impact of Abiotic Stress: Environmental factors such as water availability, temperature, and nutrient levels are known to affect secondary metabolite production in plants. mdpi.comnih.gov Controlled experiments are needed to quantify how these abiotic stresses impact the concentration of gaudichaudianic acid in P. gaudichaudianum. This knowledge could be valuable for agricultural practices if the plant were to be cultivated as a source of the compound.

Q & A

Basic Research Questions

Q. How can researchers determine the CAS Registry Number and access spectral data for Gaudichaudianic acid, (-rac)?

  • Methodological Answer : Use systematic nomenclature (IUPAC name) to search authoritative databases like SciFinder-n via the "Substance Identifier" tab or Reaxys under "Substance & Properties" . Cross-validate spectral data (e.g., NMR, IR) from peer-reviewed journals or CRC Handbook entries, ensuring compliance with IUPAC nomenclature standards .

Q. What analytical techniques are recommended for quantifying Gaudichaudianic acid in plant extracts?

  • Methodological Answer :

TechniqueDetection Limit (LOD)Key Considerations
HPLC-UV0.1 µg/mLValidate with spiked recovery tests; use C18 columns and gradient elution
LC-MS/MS0.01 ng/mLOptimize ionization parameters (e.g., ESI in negative mode)
NMRN/A (qualitative)Use deuterated solvents and compare with reference spectra

Q. How should researchers design a baseline study to isolate Gaudichaudianic acid from natural sources?

  • Methodological Answer : Follow a tiered approach:

Extraction : Test solvents (e.g., methanol, ethanol) with varying polarities.

Purification : Use column chromatography (silica gel or Sephadex) and monitor fractions via TLC .

Characterization : Validate purity (>95%) via melting point, HPLC, and elemental analysis .

Advanced Research Questions

Q. How can experimental design address discrepancies in reported bioactivity of Gaudichaudianic acid across studies?

  • Methodological Answer : Conduct a meta-analysis to identify variables influencing results:

  • Controlled Variables : Cell line specificity, solvent residues, and incubation time .
  • Statistical Validation : Apply ANOVA to assess batch-to-batch variability and use orthogonal assays (e.g., enzymatic vs. cellular) to confirm mechanisms .

Q. What strategies resolve contradictions in the stereochemical configuration of (-rac) Gaudichaudianic acid?

  • Methodological Answer :

  • Chiral Analysis : Use circular dichroism (CD) or X-ray crystallography to confirm enantiomeric purity .
  • Computational Modeling : Compare experimental data with DFT-calculated spectra (e.g., Gaussian 16) .
  • Reproducibility : Share raw crystallographic data (e.g., CIF files) via FAIR-compliant repositories .

Q. How to optimize synthetic pathways for (-rac) Gaudichaudianic acid while minimizing side products?

  • Methodological Answer :

  • DOE (Design of Experiments) : Vary catalysts (e.g., Pd/C vs. enzymes), temperatures, and reaction times.
  • Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation .
  • Green Chemistry Metrics : Calculate E-factor and atom economy to benchmark sustainability .

Q. What frameworks ensure robust structure-activity relationship (SAR) studies for Gaudichaudianic acid derivatives?

  • Methodological Answer :

Hypothesis-Driven Design : Link structural modifications (e.g., esterification) to target receptor binding .

Data Transparency : Report both positive and negative results in SAR tables, adhering to IUPAC reporting standards .

Peer Review : Pre-register synthetic protocols on platforms like ChemRxiv to mitigate bias .

Data Contradiction & Reproducibility

Q. How to critically evaluate conflicting data on Gaudichaudianic acid’s stability under varying pH conditions?

  • Methodological Answer :

  • Controlled Replication : Repeat stability assays using USP buffers (pH 1.2–7.4) and document degradation products via LC-HRMS .
  • Error Analysis : Calculate %RSD for triplicate runs and compare with published error margins .

Q. What steps validate computational predictions of Gaudichaudianic acid’s pharmacokinetic properties?

  • Methodological Answer :

  • In Silico/In Vivo Correlation : Compare predicted logP (e.g., ChemAxon) with experimental shake-flask results .
  • Machine Learning : Train models on open-source ADME datasets (e.g., ChEMBL) to improve accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.